[D-Asn5]-Oxytocin

Oxytocin Receptor Uterotonic Bioassay Functional Antagonism

[D-Asn5]-Oxytocin is a synthetic peptide analog of the endogenous nonapeptide hormone oxytocin, differentiated by the replacement of the naturally occurring L-asparagine at position 5 with its D-enantiomer. This single amino acid epimerization constitutes a precise structural modification that fundamentally alters the compound's pharmacological profile relative to the native agonist.

Molecular Formula C43H66N12O12S2
Molecular Weight 1007.2 g/mol
Cat. No. B12421045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Asn5]-Oxytocin
Molecular FormulaC43H66N12O12S2
Molecular Weight1007.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29+,30-,31-,35-/m0/s1
InChIKeyXNOPRXBHLZRZKH-KKBHKYMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[D-Asn5]-Oxytocin: A Defined Epimer for Selective Oxytocin Receptor Antagonism Studies


[D-Asn5]-Oxytocin is a synthetic peptide analog of the endogenous nonapeptide hormone oxytocin, differentiated by the replacement of the naturally occurring L-asparagine at position 5 with its D-enantiomer . This single amino acid epimerization constitutes a precise structural modification that fundamentally alters the compound's pharmacological profile relative to the native agonist [1]. Characterized by the molecular formula C₄₃H₆₆N₁₂O₁₂S₂ and a molecular weight of 1007.19 g/mol (CAS: 5754-53-0), [D-Asn5]-Oxytocin is defined by its minimal specific oxytocic (uterotonic) and vasodepressor effects, despite retaining an intrinsic activity similar to oxytocin in cumulative dose-response models [2]. This combination of structural precision and functional divergence establishes it as a critical reference standard for impurity profiling and as a specialized pharmacological tool for probing oxytocin receptor (OTR) structure-activity relationships (SAR) [3].

Why [D-Asn5]-Oxytocin Cannot Be Substituted by Other Oxytocin Analogs


Substituting [D-Asn5]-Oxytocin with other oxytocin analogs or antagonists is scientifically invalid due to the uniquely sensitive stereoelectronic environment of the Asn⁵ position within the oxytocin pharmacophore [1]. Structure-activity relationship (SAR) studies have conclusively demonstrated that modifications at position 5 exert a dichotomous and profound influence on biological activity, with peptide antagonists—unlike agonists—tolerating specific substitutions that can dramatically enhance receptor subtype selectivity [2]. The D-enantiomer of Asn⁵ occupies a distinct conformational space compared to its L-counterpart or other isosteric replacements, leading to a functional profile characterized by near-abolished agonism and a distinct pattern of receptor interaction [3]. Consequently, the use of generic 'oxytocin antagonist' or 'oxytocin analog' compounds in assays requiring the specific pharmacological fingerprint of [D-Asn5]-Oxytocin will introduce confounding data, as no other in-class compound precisely recapitulates the epimerization-driven switch from a potent uterotonic agonist to a tool compound with minimal specific activity and divergent receptor selectivity [4].

[D-Asn5]-Oxytocin: Quantitative Differentiation and Functional Selectivity Data


Functional Uterotonic Activity of [D-Asn5]-Oxytocin vs. Oxytocin Agonist

In a cumulative dose-response study for oxytocic activity, [D-Asn5]-Oxytocin demonstrates a similar intrinsic activity profile to the native agonist oxytocin, yet it exhibits minimal specific oxytocic and vasodepressor effects . This indicates that the D-Asn5 substitution decouples the intrinsic efficacy from the physiological functional response observed with the L-Asn5-containing native hormone. Unlike potent antagonists which produce a rightward shift in the oxytocin dose-response curve with quantifiable pA2 values, [D-Asn5]-Oxytocin's functional profile is that of a weak, low-efficacy agonist/antagonist, underscoring its utility as a baseline control in functional assays [1].

Oxytocin Receptor Uterotonic Bioassay Functional Antagonism

Receptor Selectivity Inferred from Asn5 Substitution SAR in Oxytocin Antagonists

Isosteric substitution at the Asn5 position in oxytocin antagonists (such as d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH29]OVT) has been shown to yield the first single-receptor-type-selective OT and VP antagonists discovered [1]. Replacement with Dap5 led to analogues devoid of anti-V1a activity, while the Dab5 analogue of a V1a antagonist was devoid of anti-OT activity [2]. While direct binding selectivity data for [D-Asn5]-Oxytocin is limited, the class-level SAR clearly establishes that the Asn5 position is a key molecular switch for determining OT vs. V1a receptor subtype selectivity [3]. [D-Asn5]-Oxytocin, with its epimeric change at this critical position, is therefore positioned as a unique probe for investigating this selectivity switch.

Structure-Activity Relationship (SAR) Receptor Selectivity Vasopressin Receptors

In Vivo Vasodepressor Activity Profile vs. Classical Antagonists

[D-Asn5]-Oxytocin is reported to exhibit minimal specific vasodepressor effects . This contrasts sharply with classical oxytocin antagonists such as [Pen1,D-Phe2,Thr4,Orn8]-oxytocin (Compound I) and its Asn5-substituted analogs (Thr5, Leu5, Asp5, Tyr5), which demonstrate measurable, albeit weak, in vivo anti-vasopressor activity [1]. The near absence of vasodepressor activity in [D-Asn5]-Oxytocin, a D-epimer at the key Asn5 position, further distinguishes it from other Asn5-modified antagonist series that retain some level of cross-activity on vasopressinergic systems [2]. This profile suggests a cleaner pharmacological background for in vivo studies focused on oxytocinergic pathways.

Vasodepressor Assay In Vivo Pharmacology Oxytocin Antagonists

Role as a Defined Impurity Marker in Oxytocin Drug Substance and Product Analysis

[D-Asn5]-Oxytocin is designated as Oxytocin Impurity 23 (D-Asn5) in authoritative chemical databases, with the CAS number 5754-53-0 [1]. It is specifically supplied for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) during commercial oxytocin production [2]. This defined role as a reference standard for impurity profiling is a critical, non-pharmacological differentiator. While other oxytocin analogs like Atosiban or Barusiban are developed as therapeutic candidates (tocolytics), [D-Asn5]-Oxytocin serves an essential regulatory and quality function, ensuring the purity and identity of oxytocin drug products [3].

Pharmaceutical Analysis Impurity Profiling Quality Control

Defined Application Scenarios for [D-Asn5]-Oxytocin Based on Quantitative Differentiation


Analytical Reference Standard for Oxytocin Impurity Profiling (GMP/QC)

Procurement of [D-Asn5]-Oxytocin is essential for pharmaceutical quality control (QC) and analytical development laboratories. As the designated Oxytocin Impurity 23 (D-Asn5), it serves as a certified reference material for HPLC, UPLC, and LC-MS methods used to quantify and control the presence of this specific epimer in oxytocin active pharmaceutical ingredient (API) and finished drug products. This application directly supports Abbreviated New Drug Application (ANDA) regulatory submissions and Good Manufacturing Practice (GMP) compliance [1][2].

Pharmacological Tool for Dissecting Oxytocin Receptor Structure-Activity Relationships (SAR)

[D-Asn5]-Oxytocin is a precise structural probe for academic and industrial research groups investigating the molecular pharmacology of the oxytocin receptor (OTR). Its single amino acid epimerization at the critical Asn5 position allows for the direct study of how stereochemistry at this locus governs the functional switch between agonism and antagonism, and influences receptor subtype selectivity (OT vs. V1a). It is used in comparative in vitro assays (e.g., calcium flux, IP1 accumulation) against native oxytocin and other Asn5-modified antagonists to map the stereoelectronic requirements of the receptor binding pocket [3][4].

In Vivo Control for Oxytocin-Mediated Behavioral and Physiological Studies

Due to its minimal specific oxytocic and vasodepressor effects, [D-Asn5]-Oxytocin is a valuable control compound for in vivo studies in rodent models investigating central or peripheral oxytocin pathways (e.g., social behavior, stress response, metabolism). Unlike native oxytocin, which acts as a potent agonist, [D-Asn5]-Oxytocin provides a structurally analogous but functionally silent control, helping to validate that observed effects are specifically mediated by oxytocin receptor agonism rather than non-specific peptide interactions or off-target vasopressin receptor activity .

Biochemical Probe for Oxytocin-Vasopressin Receptor Selectivity Screening

Building on class-level SAR demonstrating that Asn5 modifications can yield single-receptor-type-selective ligands, [D-Asn5]-Oxytocin is employed as a tool compound in screening cascades designed to assess selectivity for the oxytocin receptor over vasopressin receptor subtypes (V1a, V1b, V2). Its unique profile—minimal vasodepressor activity but similar intrinsic activity to oxytocin in some contexts—makes it a benchmark for evaluating the selectivity of novel oxytocin receptor agonists and antagonists, particularly in the context of drug discovery programs targeting conditions like preterm labor, autism spectrum disorders, and Prader-Willi syndrome [5].

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